molecular formula C6H15NO2S B15259881 N,2,2-trimethylpropane-1-sulfonamide

N,2,2-trimethylpropane-1-sulfonamide

Cat. No.: B15259881
M. Wt: 165.26 g/mol
InChI Key: VITKQZYWILRMFQ-UHFFFAOYSA-N
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Description

N,2,2-trimethylpropane-1-sulfonamide: is an organic compound with the molecular formula C6H15NO2S and a molecular weight of 165.25 g/mol . This compound is characterized by the presence of a sulfonamide group attached to a propane backbone with three methyl groups. It is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2,2-trimethylpropane-1-sulfonamide typically involves the reaction of 2,2-dimethylpropane-1-amine with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: N,2,2-trimethylpropane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N,2,2-trimethylpropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can act as a competitive inhibitor, binding to the active site of enzymes and preventing the natural substrate from binding. This inhibition can disrupt metabolic pathways and lead to various biological effects .

Properties

Molecular Formula

C6H15NO2S

Molecular Weight

165.26 g/mol

IUPAC Name

N,2,2-trimethylpropane-1-sulfonamide

InChI

InChI=1S/C6H15NO2S/c1-6(2,3)5-10(8,9)7-4/h7H,5H2,1-4H3

InChI Key

VITKQZYWILRMFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CS(=O)(=O)NC

Origin of Product

United States

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